1-Pyridin-3-yl-hexane-1,6-diamine
Overview
Description
1-Pyridin-3-yl-hexane-1,6-diamine is a chemical compound characterized by a pyridine ring attached to a hexane chain with amine groups at both ends
Mechanism of Action
Target of Action
The primary target of 1-Pyridin-3-yl-hexane-1,6-diamine is metal ions, particularly Zn (II) ions . The compound acts as a ligand, coordinating with these ions in a bidentate manner .
Mode of Action
The compound interacts with its targets through coordination chemistry. Each ligand coordinates with two Zn (II) ions as a bidentate ligand . Each Zn (II) ion coordinates with a nitrogen atom on the pyridine ring of the ligand, three oxygen atoms of water molecules, an oxygen atom of sulfate radical, and an oxygen atom of N, N –dimethylformamide, forming a dinuclear complex .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyridin-3-yl-hexane-1,6-diamine can be synthesized through several methods, including:
Reduction of Pyridine Derivatives: Starting with pyridine derivatives, reduction reactions can be employed to introduce the hexane chain and amine groups.
Amination of Hexane Derivatives: Hexane derivatives can be aminated to introduce the pyridine ring and amine groups.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
1-Pyridin-3-yl-hexane-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
1-Pyridin-3-yl-hexane-1,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Studied for its therapeutic potential in various diseases.
Industry: Employed in the development of new materials and chemicals.
Comparison with Similar Compounds
1-Pyridin-3-yl-hexane-1,6-diamine can be compared to other similar compounds, such as:
1-Pyridin-3-yl-pentane-1,5-diamine: Similar structure but with a shorter carbon chain.
1-Pyridin-4-yl-hexane-1,6-diamine: Similar structure but with the pyridine ring at a different position.
Uniqueness: this compound is unique due to its specific arrangement of the pyridine ring and amine groups, which can influence its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-pyridin-3-ylhexane-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-7-3-1-2-6-11(13)10-5-4-8-14-9-10/h4-5,8-9,11H,1-3,6-7,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWKUHYWTJBFGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587655 | |
Record name | 1-(Pyridin-3-yl)hexane-1,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-59-8 | |
Record name | 1-(Pyridin-3-yl)hexane-1,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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